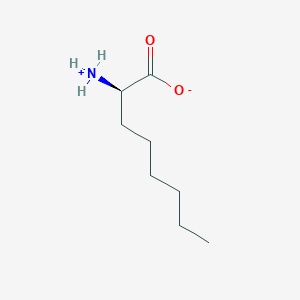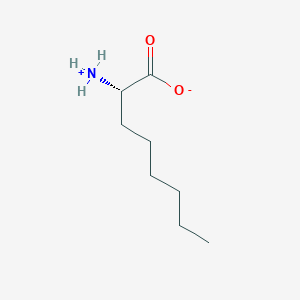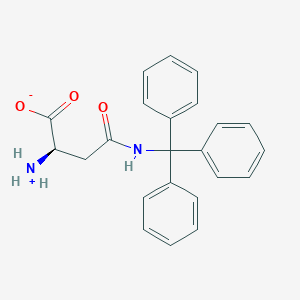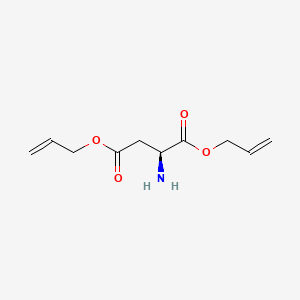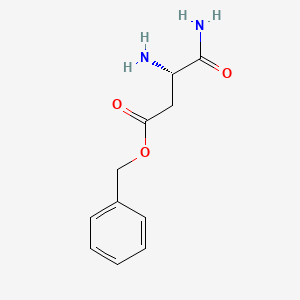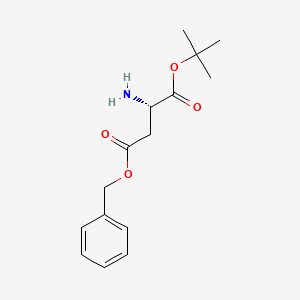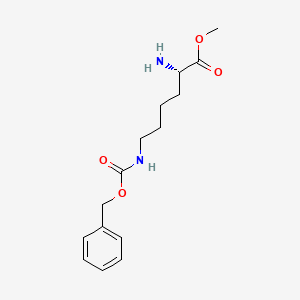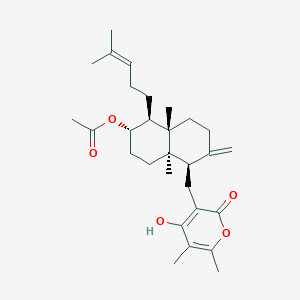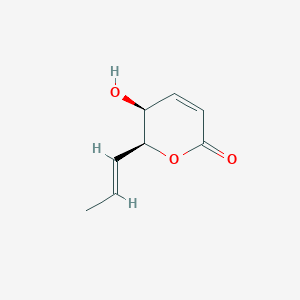
Phomalactone
Overview
Description
Phomalactone is a natural compound produced by the fungus Nigrospora sphaerica. It is a lactone metabolite known for its phytotoxic, antibacterial, insecticidal, and herbicidal properties . This compound has been isolated from various fungi and has shown significant biological activities, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phomalactone can be synthesized through the fermentation of Nigrospora sphaerica in potato dextrose broth . The fungus is cultured, and the compound is extracted from the liquid culture. The optimal conditions for this compound production include the use of glucose and sodium nitrate as the sole carbon and nitrogen sources, respectively . The highest yield is achieved at a specific growth rate of 0.012 hr^-1 and a biomass yield of 0.38 g DW g^-1 sugar .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process is optimized by adjusting the carbon and nitrogen sources to maximize the yield. Glucose and fructose are preferred carbon sources, while sodium nitrate serves as the nitrogen source . The production process is monitored to maintain the highest volumetric production rate of this compound .
Chemical Reactions Analysis
Types of Reactions: Phomalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the mycelial growth of Phytophthora infestans, a plant pathogenic fungus .
Common Reagents and Conditions: The compound is typically used in reactions involving plant pathogenic fungi. It exhibits inhibitory activity against sporangium and zoospore germination of Phytophthora infestans . The minimum inhibitory concentration (MIC) value for this compound against Phytophthora infestans is 2.5 mg/L .
Major Products Formed: The primary product formed from the reactions involving this compound is the inhibition of fungal growth. This makes it a valuable compound in the development of antifungal agents .
Scientific Research Applications
Phomalactone has a wide range of scientific research applications:
Mechanism of Action
Phomalactone exerts its effects by inhibiting the growth of plant pathogenic fungi. It causes electrolyte leakage from photosynthetic tissues, leading to the wilting of plants . The compound specifically inhibits the mycelial growth of Phytophthora infestans by interfering with the fungal cell membrane . This disruption of the cell membrane leads to the inhibition of sporangium and zoospore germination .
Comparison with Similar Compounds
Phomalactone is unique due to its broad-spectrum activity against various plant pathogenic fungi. Similar compounds include:
Catenioblin A: Another lactone metabolite produced by Nigrospora sphaerica, but it is neither significantly phyto- nor fungitoxic.
Aurovertin: A metabolite with a similar carbon skeleton, known for its antifungal properties.
This compound stands out due to its significant phytotoxic and fungicidal activities, making it a valuable compound in agricultural and pharmaceutical research .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRUMBNXIYUEO-VHJVCUAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C=CC(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H](C=CC(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


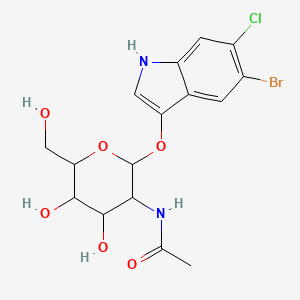

![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840473.png)


